The synthesis of Scopinast involves several critical steps, typically beginning with the preparation of precursor compounds. The general procedure includes:
The synthetic route may involve:
The entire process requires careful monitoring of reaction times and conditions to ensure high purity and yield of Scopinast .
Scopinast's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity:
The three-dimensional conformation of Scopinast plays a significant role in its ability to bind to serotonin receptors, thus influencing its efficacy as an SSRI.
Scopinast undergoes several chemical reactions that are vital for its functionality:
Each reaction type is influenced by factors such as pH, temperature, and concentration of reactants, which must be optimized during synthesis and formulation.
Scopinast operates primarily through the inhibition of serotonin reuptake in the brain:
Scopinast possesses several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for therapeutic use .
Scopinast has several scientific applications:
In clinical settings, understanding Scopinast's pharmacodynamics and pharmacokinetics can lead to better treatment protocols for patients suffering from depression and anxiety disorders.
Scopinast (chemical name: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a synthetic flavonoid derivative with the molecular formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol. Its IUPAC name is 2-(4-hydroxyphenyl)-3,5,7-trihydroxy-4-chromenone. The compound features a chromen-4-one core (flavone backbone) with hydroxyl groups at positions 3, 5, and 7, and a 4-hydroxyphenyl substituent at position 2. This arrangement facilitates hydrogen bonding and π-π stacking interactions with biological targets. Spectroscopic identifiers include:
Table 1: Chemical Identifiers of Scopinast
Property | Value/Descriptor |
---|---|
CAS Registry Number | 112965-21-6 |
Molecular Formula | C₁₅H₁₀O₆ |
Exact Mass | 286.0477 Da |
Topological Polar Surface Area | 107 Ų |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Scopinast emerged from targeted efforts to develop immunomodulatory agents in the late 1980s. Key milestones include:
Scopinast is pharmacologically classified as a selective PDE4 inhibitor per the FDA’s Established Pharmacologic Class (EPC) system. This categorization integrates:
Therapeutic categories include:
SAR studies reveal that Scopinast’s bioactivity depends critically on:1. Hydroxylation Pattern:- The 5,7-dihydroxy configuration on ring A is essential for PDE4 binding (ΔpIC₅₀ = −2.1 upon methylation).- The 3-OH group enhances membrane permeability but reduces metabolic stability [1] [6].2. B-Ring Substituents:- para-Hydroxyphenyl at C-2 maximizes TNF-α suppression. Shifting to meta- or ortho-positions decreases potency by >50% [4] [9].3. C-Ring Modifications:- Saturation of the C2–C3 bond (yielding dihydroflavonols) abolishes PDE4 inhibition, emphasizing the conjugated ketone’s role in electron delocalization [10].
Table 2: Key SAR Determinants of Scopinast
Structural Feature | Activity Impact | Chemical Rationale |
---|---|---|
5,7-Dihydroxy (Ring A) | Critical (pIC₅₀ = 7.9) | Hydrogen bonding to PDE4 Gln³⁸⁷ |
3-Hydroxy (Ring C) | Variable (↑ solubility, ↓ t₁/₂) | Metabolic glucuronidation site |
4′-Hydroxy (Ring B) | Optimal (IC₅₀ = 0.28 μM) | Stabilizes aryl-binding pocket |
C4 Ketone | Essential | Maintains planarity and conjugation |
Computational SAR models (e.g., Spectral-SAR) quantify these relationships, mapping electron density distributions to inhibition constants. Orthogonal descriptors (e.g., Hammett constants, topological polar surface area) predict analog activity within a defined applicability domain (R² = 0.88 for 35 analogs) [6] [9] [10]. Inverse QSAR approaches have further identified novel bioactive scaffolds by optimizing descriptor sets for PDE4 affinity [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7